Acid brown 452
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
152521-14-7 |
|---|---|
Molecular Formula |
C18H10FeN5NaO8S |
Molecular Weight |
535.2 |
Origin of Product |
United States |
Historical Trajectories and Evolution of Acidic Azo Dye Chemistry
The development of Acid Brown 452 is rooted in the broader history of synthetic dyes, which began in 1856 with William Henry Perkin's accidental synthesis of mauveine. cdnsciencepub.com This discovery marked the beginning of the synthetic dye industry, moving away from reliance on natural sources. cdnsciencepub.com The era of azo dyes, which constitute the largest class of synthetic colorants, was initiated shortly after. cdnsciencepub.comjchemrev.com
The first azo dyes were produced in the early 1860s, with notable examples being Aniline (B41778) Yellow and Bismarck Brown. cdnsciencepub.com A critical advancement came in 1875 when the modern industrial process of diazotization and azo coupling was established, allowing for a vast expansion of the azo dye chemical space. cdnsciencepub.combritannica.com This process involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with a suitable aromatic compound, such as a phenol (B47542) or another amine, to form the azo dye. britannica.com
Acid dyes, a specific class of azo dyes, were developed to possess an affinity for protein fibers like wool and silk, and later, synthetic polyamides. indiamart.combritannica.com These dyes are so-named because they are applied from an acidic dye bath. chembk.com A significant milestone in this category was the discovery of Tartrazine in 1884, a yellow acid azo dye that remains in use today. britannica.com The evolution of acid dyes continued with the development of pre-metallized dyes. In these dyes, a metal ion, such as chromium or iron, is incorporated into the dye molecule during manufacturing. britannica.com This metal complexation often results in improved fastness properties, particularly lightfastness. chembk.com this compound is a modern example of such a pre-metallized acid azo dye, containing a 1:1 iron complex within its structure. chemicalbook.comworlddyevariety.com
Contemporary Significance of Acid Brown 452 in Industrial and Environmental Science
In modern industry, Acid Brown 452 is valued for its specific shade and performance characteristics. Its primary application is in the dyeing and finishing of leather, where it is used for shading. chemicalbook.comworlddyevariety.comkrishnadyes.net Its utility extends to other substrates as well, including textiles, particularly those made from polyamide fibers. krishnadyes.netadityacolorchem.com Furthermore, it finds application in coloring wood stains, paper, and even in the formulation of inkjet inks. krishnadyes.net The dye's good dyeing properties and stable, long-lasting color under acidic conditions make it a versatile choice in these sectors. chembk.com It exhibits good lightfastness (rated 4.5) and perspiration fastness (rated 4.5), which are desirable qualities for finished goods. krishnadyes.net
From an environmental science perspective, the presence of azo dyes like this compound in industrial wastewater is a significant concern. Azo dyes are known for their recalcitrance to conventional biological wastewater treatment methods due to their complex aromatic structures. cdnsciencepub.com The color they impart to water bodies can inhibit sunlight penetration, affecting aquatic photosynthesis. While specific research on the environmental fate and ecotoxicity of this compound is not extensively documented in publicly available literature, studies on similar acid brown dyes provide insight. For instance, research on the adsorption of other acid brown dyes onto activated carbon has been explored as a method for their removal from aqueous solutions. gnest.org Additionally, advanced oxidation processes, such as photocatalytic degradation, are being investigated for their potential to break down carcinogenic azo dyes. researchgate.net These studies highlight the environmental challenges posed by this class of compounds and the ongoing research to develop effective remediation technologies.
Research Gaps and Motivations for Comprehensive Scholarly Inquiry into Acid Brown 452
Mechanistic Investigations of Diazotization-Coupling Reactions for this compound Formation
The formation of this compound is fundamentally a two-part process: the creation of two distinct diazonium salts and their subsequent coupling to a single aromatic component, which is then complexed with iron. The synthesis involves the diazotization of 4-Aminobenzenesulfonic acid and 2-Amino-4-nitrophenol, which are then coupled with resorcinol (B1680541). This is followed by the formation of a 1:1 iron complex. scielo.org.mx
Exploration of Reaction Intermediates and Transition States
The synthesis of the core azo structure of this compound proceeds via an electrophilic aromatic substitution mechanism. numberanalytics.comslideshare.net The key steps and intermediates are as follows:
Formation of the Electrophile (Diazonium Ions) : The process begins with the diazotization of the primary aromatic amines (4-Aminobenzenesulfonic acid and 2-Amino-4-nitrophenol). byjus.com This is achieved by treating the amines with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). byjus.comnumberanalytics.comorganic-chemistry.org The amine first reacts with the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate. byjus.com Subsequent protonation and loss of a water molecule leads to the formation of a highly reactive aryl diazonium ion. byjus.com These diazonium salts are the crucial electrophilic intermediates. numberanalytics.comorganic-chemistry.org
Activation of the Coupling Component : The coupling component, resorcinol, is a phenol (B47542) derivative and is rich in electrons, making it highly activated towards electrophilic attack. slideshare.net The reaction is typically carried out in an alkaline or mildly acidic medium, which deprotonates the hydroxyl groups of resorcinol to form a phenolate (B1203915) ion. beilstein-journals.org This further increases the electron density of the aromatic ring, making it more nucleophilic and reactive towards the diazonium salt.
Electrophilic Attack and Formation of the σ-Complex : The diazonium ion, acting as a strong electrophile, attacks the electron-rich resorcinol ring. numberanalytics.comslideshare.net This attack results in the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. numberanalytics.com This is the rate-determining step of the coupling reaction.
Rearomatization : The final step involves the deprotonation of the sigma complex by a weak base (like water or the counter-ion of the acid used), which restores the aromaticity of the ring system and yields the final azo dye product. numberanalytics.com This process occurs twice, as two different diazonium salts couple to the resorcinol molecule.
Influence of Reaction Conditions on Product Yield and Purity
The yield and purity of this compound are critically dependent on the careful control of several reaction parameters during the diazotization and coupling stages.
Temperature : Diazotization is highly temperature-sensitive. Aryl diazonium salts are generally unstable and can decompose at elevated temperatures, leading to undesired side products and reduced yield. numberanalytics.comunacademy.com Therefore, the reaction is almost universally carried out at low temperatures, typically between 0 and 5°C, using an ice bath to dissipate the heat generated by the exothermic reaction. numberanalytics.comunacademy.comkkwagh.edu.in
pH : The pH of the reaction medium is crucial for both diazotization and coupling.
Diazotization : A strongly acidic medium (pH < 3) is required to generate nitrous acid from sodium nitrite and to prevent the premature coupling of the diazonium salt with the unreacted amine. numberanalytics.com
Coupling : The pH for the coupling reaction depends on the coupling partner. For highly reactive phenols like resorcinol, the coupling is performed in a mildly acidic to alkaline medium. beilstein-journals.orgorganic-chemistry.org This is a delicate balance; while alkaline conditions favor the formation of the more reactive phenolate ion, excessively high pH can lead to the decomposition of the diazonium salt into inactive species. beilstein-journals.org
Reagent Concentration and Addition Rate : The concentration of the reactants and the rate of addition of sodium nitrite are important factors. numberanalytics.comunacademy.com A controlled, slow addition of the nitrite solution ensures that nitrous acid is consumed as it is formed, minimizing side reactions and decomposition. numberanalytics.com
| Parameter | Optimal Range/Condition | Reason/Impact on Yield and Purity | References |
|---|---|---|---|
| Temperature | 0–5 °C | Prevents decomposition of unstable diazonium salt intermediates, maximizing yield. | numberanalytics.comunacademy.comkkwagh.edu.in |
| Diazotization pH | Strongly Acidic (<3) | Ensures formation of the electrophilic nitrosonium ion and stabilizes the diazonium salt. | numberanalytics.com |
| Coupling pH | Mildly Acidic to Alkaline | Activates the coupling component (resorcinol) by forming the phenolate ion, but must be controlled to avoid diazonium salt decomposition. | beilstein-journals.orgorganic-chemistry.org |
| Reagent Addition | Slow, controlled addition of NaNO₂ | Minimizes side reactions and prevents a buildup of unstable nitrous acid, improving purity and yield. | numberanalytics.com |
Novel Catalytic Approaches in this compound Synthesis
While the core synthesis of azo dyes is well-established, modern research focuses on catalytic methods to improve efficiency, reduce environmental impact, and enhance product quality. For this compound, catalysis is integral, not only in the foundational steps but especially in its final transformation into a metal-complex dye.
Heterogeneous and Homogeneous Catalysis for Enhanced Reaction Efficiency
Catalysis can be applied to both the azo coupling reaction and the final metal complexation step.
Homogeneous Catalysis : In the context of this compound, the final step involves forming a 1:1 complex with iron. This is typically a homogeneous catalytic process where a soluble iron salt (like ferric chloride or ferrous sulfate) is introduced to the synthesized dye molecule in solution. scielo.org.mxscielo.org.mx The iron ion coordinates with the dye molecule, which acts as a ligand, forming a more stable and often more lightfast final product. scielo.org.mxiiardjournals.org Homogeneous catalysis in this step is generally efficient and rapid due to the high availability of the iron ions in the reaction medium. researchgate.net
Heterogeneous Catalysis : Heterogeneous catalysts offer significant advantages, primarily the ease of separation from the reaction mixture and the potential for reuse, which aligns with green chemistry principles. mdpi.comnih.gov
For Azo Coupling : Solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or nano TiCl₄/γ-Al₂O₃, have been developed to facilitate diazotization and coupling reactions. rsc.orgx-mol.net These catalysts can replace mineral acids, are highly efficient, and can work under solvent-free conditions. rsc.orgx-mol.netsid.ir
For Metal Complexation/Related Processes : While less common for the direct synthesis of metal-complex dyes, heterogeneous iron-based catalysts like goethite (α-FeOOH) nanorods or iron-exchanged zeolites are extensively studied in Fenton-type reactions for dye degradation. scirp.orgacs.org The principles of using supported iron catalysts could potentially be adapted for the synthesis phase, offering a pathway to a more sustainable process by preventing iron leaching into wastewater. scirp.org
| Catalytic Approach | Catalyst Examples | Application in Synthesis | Advantages | Disadvantages | References |
|---|---|---|---|---|---|
| Homogeneous | Soluble iron salts (e.g., FeCl₃, FeSO₄) | Final metal complexation step to form the iron-complex dye. | High reaction rates, mild conditions, good selectivity. | Difficult to separate catalyst from product, potential for metal ion contamination in wastewater. | scielo.org.mxscielo.org.mxresearchgate.net |
| Heterogeneous | Supported solid acids (e.g., Fe₃O₄@SiO₂-SO₃H, nano TiCl₄/γ-Al₂O₃), iron-exchanged zeolites. | Can replace mineral acids in diazotization; potential for metal complexation. | Easy catalyst recovery and reuse, reduced waste, increased process stability. | Potentially lower reaction rates compared to homogeneous systems due to mass transfer limitations. | mdpi.comrsc.orgx-mol.netscirp.org |
Green Chemistry Principles and Sustainable Synthesis Methodologies for this compound Production
The traditional synthesis of azo dyes often involves harsh conditions and produces significant waste. Applying the principles of green chemistry can mitigate these issues. gy4es.org
Waste Prevention : The ideal synthesis has high atom economy, incorporating most of the reactant atoms into the final product. sustainability-directory.com Catalytic routes, especially with reusable heterogeneous catalysts, are preferred over stoichiometric reagents to minimize waste. medcraveonline.comresearchgate.net
Safer Solvents : The standard synthesis of this compound uses water as a solvent, which is non-toxic and environmentally benign. gy4es.orgsustainability-directory.comwjarr.com Research into other green solvents like supercritical CO₂ or bio-based solvents is ongoing for the broader dye industry. sustainability-directory.com
Energy Efficiency : Many green synthetic protocols aim to be performed at ambient temperature and pressure, reducing energy consumption. medcraveonline.com The development of highly active catalysts allows reactions to proceed under milder conditions. capes.gov.br
Solvent-Free Synthesis : A significant advancement in green chemistry is the use of solvent-free reaction conditions, often employing grinding or mechanochemical methods. thermsr.comresearchgate.net Using a solid acid catalyst, the diazotization and coupling steps can be performed by grinding the solid reactants together at room temperature, which eliminates the need for solvents, simplifies the work-up, and often shortens reaction times. rsc.orgsid.irtandfonline.com
Derivatization and Structural Modification Strategies for this compound Analogues
The structure of this compound can be systematically modified to create a wide range of analogues with tuned properties, such as different shades, improved fastness, or different substrate affinities. rsc.org This is a common strategy in dye chemistry to expand a product portfolio from a single core structure. rsc.org
Key strategies for derivatization include:
Varying the Diazo Component : The aromatic amines used for diazotization (4-Aminobenzenesulfonic acid and 2-Amino-4-nitrophenol) can be replaced with other substituted anilines. researchgate.netasianpubs.org Introducing different electron-donating or electron-withdrawing groups onto the aromatic rings can significantly alter the electronic structure of the resulting dye, thereby changing its color and light absorption properties. rsc.org
Varying the Coupling Component : While this compound uses resorcinol, other electron-rich aromatic compounds like different naphthol or phenol derivatives, or heterocyclic compounds like pyrazolones or pyridones, can be used as coupling components. researchgate.netrsc.org This is one of the most effective ways to create new dye structures.
Modification of Functional Groups : Existing functional groups can be modified. For example, the position or number of sulfonic acid groups (-SO₃H) could be altered to change the dye's solubility and affinity for different fibers. textilelearner.net
Changing the Metal Ion : this compound is an iron complex. Replacing iron with other transition metals, such as chromium (Cr), cobalt (Co), or copper (Cu), is a common strategy in the synthesis of metal-complex dyes. scielo.org.mx Different metals form complexes with different coordination geometries and electronic properties, leading to significant changes in color and fastness properties. iiardjournals.org
| Modification Strategy | Specific Example | Potential Impact on Properties | References |
|---|---|---|---|
| Change Diazo Component | Use an aniline (B41778) with a chloro or methyl group instead of a nitro group. | Alters the electron-withdrawing/donating nature, shifting the absorption maximum and thus the color. | rsc.orgasianpubs.org |
| Change Coupling Component | Use a naphthol derivative (e.g., H-acid) instead of resorcinol. | Creates a larger conjugated system, typically shifting the color towards blue or black and affecting fastness. | researchgate.netrsc.org |
| Change Metal Ion | Use Co(II) or Cr(III) instead of Fe(II/III). | Changes the coordination chemistry and d-orbital splitting, resulting in a different color and often improved light fastness. | scielo.org.mxiiardjournals.org |
| Modify Functional Groups | Alter the position of the -SO₃H group on the benzenoid ring. | Can affect solubility, aggregation behavior, and the affinity (substantivity) of the dye for the fiber. | textilelearner.net |
Design and Synthesis of Functionalized Derivatives for Specific Research Applications
The functionalization of this compound can be envisioned by modifying its core components—the two aromatic amines and the resorcinol coupler—prior to the diazotization and coupling reactions. Introducing specific functional groups could alter the dye's solubility, chelating ability, and photophysical properties, making its derivatives useful for research in materials science or as biological probes.
The general synthetic approach can be systematically altered by substituting the initial precursors. For instance, functional groups such as halogens, alkyls, or additional sulfonic acid groups could be introduced onto the aniline or aminophenol rings. These modifications can influence the electronic properties and steric profile of the final dye molecule.
Table 1: Hypothetical Functionalized Derivatives of this compound via Precursor Modification
| Precursor 1 (Aniline Derivative) | Precursor 2 (Aminophenol Derivative) | Coupler (Resorcinol Derivative) | Potential Research Application of Resulting Dye |
|---|---|---|---|
| 4-Amino-3-chlorobenzenesulfonic acid | 2-Amino-4-nitrophenol | Resorcinol | Enhanced metal complex stability |
| 4-Aminobenzenesulfonic acid | 2-Amino-4-nitro-6-methylphenol | Resorcinol | Altered absorption spectrum (bathochromic shift) |
| 4-Aminobenzenesulfonic acid | 2-Amino-4-nitrophenol | 4-Hexylresorcinol | Increased solubility in nonpolar media |
The synthesis of these derivatives would follow the fundamental pathway of diazotization followed by azo coupling. The key is the initial synthesis of the functionalized precursors, which allows for precise control over the location and type of functionality in the final molecule. Such strategies are common in the development of functional materials and bioactive compounds. beilstein-journals.orgrsc.org
Stereochemical Control and Regioselectivity in Modified this compound Synthesis
Regioselectivity: The synthesis of this compound inherently involves a significant challenge of regioselectivity. The coupling of two different diazonium salts (one from 4-aminobenzenesulfonic acid and one from 2-amino-4-nitrophenol) onto a single resorcinol molecule must be controlled to obtain the desired constitutional isomer. Resorcinol has three potential positions for electrophilic substitution. The two hydroxyl groups strongly activate the ring, primarily at positions 2, 4, and 6.
Controlling the regioselectivity of the sequential coupling reactions is critical. This is typically achieved by manipulating the reaction pH.
First Coupling: The first diazonium salt is typically coupled under mildly acidic conditions. The position of this first coupling is directed by the hydroxyl groups.
Second Coupling: The pH is then adjusted (often raised) to facilitate the second coupling reaction at a different available position on the resorcinol ring.
The precise control of pH and temperature at each stage dictates the final arrangement of the azo groups on the central resorcinol ring, ensuring the formation of the correct isomer over other potential side products. This control is a fundamental aspect of regioselective synthesis. mdpi.comacs.org
Table 2: Influence of Reaction Conditions on Regioselectivity of Azo Coupling on Resorcinol
| Coupling Stage | Reaction pH | Preferred Coupling Position | Rationale |
|---|---|---|---|
| First Coupling | Acidic (pH 4-6) | Position 4 | Maximizes activation from both hydroxyl groups while minimizing steric hindrance. |
Stereochemical Control: The parent this compound molecule is achiral and therefore does not have stereoisomers. As such, stereochemical control is not a factor in its standard synthesis.
However, if functionalized derivatives were to be synthesized using chiral precursors, stereochemistry would become a critical consideration. For example, if a chiral amine or a resorcinol derivative with a stereocenter were used, the resulting dye could exist as diastereomers. In such a hypothetical scenario, stereocontrolled synthetic methods, potentially using chiral auxiliaries or enantioselective catalysts, would be necessary to produce a single, desired stereoisomer. nist.govnih.govescholarship.org Such approaches are at the forefront of modern organic synthesis but are not reported for an industrial dye like this compound.
Advanced Spectroscopic Techniques for Structural Confirmation and Vibrational Analysis
Spectroscopic methods are indispensable for confirming the intricate structure of complex organic molecules like this compound. These techniques probe the interactions of electromagnetic radiation with the molecule, providing detailed information about its functional groups, bonding, and electronic environment.
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com For this compound, the FT-IR spectrum is expected to display a series of characteristic absorption bands corresponding to its constituent functional groups.
The analysis of the FT-IR spectrum would confirm the presence of the key components of the dye's structure. For instance, a broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups and any residual water. pg.edu.pl The N=N stretching of the azo group, central to the dye's chromophore, typically appears in the 1450-1400 cm⁻¹ region, although it can be weak. The presence of the nitro (NO₂) group would be confirmed by strong asymmetric and symmetric stretching vibrations around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The sulfonate (SO₃⁻) group from the benzenesulfonic acid precursor would exhibit strong characteristic bands for S=O stretching, typically found in the 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹ ranges. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net
Table 1: Predicted FT-IR Spectral Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Hydroxyl (O-H) | 3400 - 3200 (Broad) | Stretching |
| Aromatic (C-H) | 3100 - 3000 | Stretching |
| Nitro (N-O) | 1550 - 1500 (Asymmetric) | Stretching |
| Nitro (N-O) | 1350 - 1300 (Symmetric) | Stretching |
| Aromatic (C=C) | 1600 - 1450 | Stretching |
| Azo (N=N) | 1450 - 1400 | Stretching |
| Sulfonate (S=O) | 1250 - 1150 | Asymmetric Stretching |
| Sulfonate (S=O) | 1080 - 1010 | Symmetric Stretching |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the types of carbon atoms present.
For a diamagnetic analogue of this compound (i.e., without the iron complex), ¹H NMR would show distinct signals for the aromatic protons. Protons on the different aromatic rings would appear as complex multiplets in the downfield region, typically between 7.0 and 8.5 ppm, with their precise chemical shifts influenced by the electron-withdrawing (NO₂, SO₃⁻) and electron-donating (OH) substituents. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, with aromatic carbons resonating between 110 and 160 ppm. The carbons directly attached to hydroxyl, nitro, and sulfonate groups would have their chemical shifts significantly affected. researchgate.netmagritek.com
However, this compound is typically supplied as a paramagnetic 1:1 iron (Fe³⁺) complex. worlddyevariety.com The presence of the paramagnetic metal center causes significant broadening and shifting of NMR signals, often rendering the spectra uninterpretable for detailed high-resolution structural assignment. This effect complicates the direct application of standard ¹H and ¹³C NMR for this specific compound. Specialized solid-state NMR techniques or analysis of the diamagnetic precursor dye would be necessary to obtain meaningful data. researchgate.net
Table 2: Predicted NMR Chemical Shift Ranges for the Diamagnetic Precursor of this compound
| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.5 |
| ¹H | Hydroxyl Protons (Ar-OH) | 9.0 - 12.0 (or exchange-broadened) |
| ¹³C | Aromatic Carbons (Ar-C) | 110 - 160 |
| ¹³C | Carbon attached to OH (C-OH) | 150 - 160 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with chromophores, such as the extended conjugated system of azo dyes. thermofisher.com
This compound, being a colored dye, exhibits strong absorption in the visible region of the electromagnetic spectrum. The color arises from the extensive π-conjugated system involving the two azo linkages (-N=N-) and the aromatic rings. The spectrum is expected to show a primary absorption maximum (λmax) in the visible range, attributed to the high-intensity π→π* electronic transitions within the chromophore. Weaker n→π* transitions, associated with the lone pair of electrons on the nitrogen atoms of the azo groups, may also be observed. The broadness of the absorption band, resulting in the brown color, is likely due to the presence of multiple overlapping electronic transitions and the complexation with iron, which influences the energy levels of the molecular orbitals. UV-Vis spectroscopy is also the basis for quantitative analysis, where the absorbance at λmax can be used to determine the concentration of the dye in solution according to the Beer-Lambert law. thermofisher.comredalyc.org For a related compound, a shift in λmax from 467 nm to 452 nm was observed upon adduct formation, indicating changes in molecular aggregation and electronic environment. redalyc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. d-nb.info
For this compound (as the sodium ferrate complex), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The molecular formula C₁₈H₁₀FeN₅NaO₈S corresponds to a molecular weight of 535.2 g/mol . ESI-MS (Electrospray Ionization Mass Spectrometry) would likely show a prominent peak for the molecular ion, such as [M-Na+H]⁻ or other related adducts.
Tandem mass spectrometry (MS/MS) could be employed to study the fragmentation pathways. In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the azo bonds, which are typically the weakest links in the structure. Other expected fragmentations would include the loss of the nitro group (loss of 46 Da for NO₂) and the sulfonate group (loss of 80 Da for SO₃). nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound (C₁₈H₁₀FeN₅NaO₈S)
| Ion Type | Predicted m/z | Identity |
|---|---|---|
| Molecular Ion | 535.2 | [M] (as C₁₈H₁₀FeN₅NaO₈S) |
| Fragment | Varies | Cleavage at azo linkages |
| Fragment | M - 46 | Loss of NO₂ |
X-ray Diffraction Studies for Solid-State Structure Determination
For this compound, which is commercially available as a powder colorantsgroup.com, obtaining a single crystal suitable for X-ray diffraction would be the primary challenge. If successful, single-crystal XRD would provide unambiguous confirmation of the connectivity established by other spectroscopic methods. Crucially, it would reveal the coordination geometry of the central iron atom, showing how it binds to the azo, hydroxyl, and potentially other donor atoms of the ligand. It would also detail the planarity of the molecule and the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of molecules in the solid state. To date, no public crystal structure of this compound appears to be available in crystallographic databases. In the absence of a single crystal, X-ray powder diffraction (XRPD) could be used to characterize the crystalline nature of the bulk material and identify its phase. researchgate.netgovinfo.gov
Computational Chemistry and Theoretical Modeling of Acid Brown 452
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
There is no available research data on the use of Density Functional Theory (DFT) or ab initio methods to investigate the electronic properties of Acid Brown 452.
Information regarding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the distribution of electron density across the molecular structure of this compound is not present in the scientific literature.
No studies were found that computationally predict the spectroscopic characteristics of this compound, such as its UV-Vis absorption spectra.
Molecular Orbital Analysis and Charge Distribution in this compound
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is a lack of published research utilizing molecular dynamics simulations to explore the conformational landscape of this compound or its interactions with other molecules, such as solvents or textile fibers.
Structure-Property Relationship Elucidation through Computational Approaches
Without computational data, it is not possible to establish a quantitative structure-property relationship for this compound, which would link its molecular structure to its observed chemical and physical properties.
Environmental Fate, Degradation, and Remediation Studies of Acid Brown 452
Degradation Pathways and Kinetic Modeling in Aqueous and Environmental Matrices
The breakdown of Acid Brown 452 in water and environmental systems is a complex process influenced by multiple factors. Researchers employ various methods to degrade this compound, modeling the reaction speeds and pathways to optimize its removal.
Photocatalytic Degradation Mechanisms and Efficiency Enhancement Strategies
Photocatalysis has emerged as a promising technology for treating industrial effluents due to its efficiency and potential for complete mineralization of pollutants into non-toxic substances. mdpi.com This process utilizes semiconductor materials, such as Zinc oxide (ZnO) and Titanium dioxide (TiO2), which, upon light absorption, generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻) that degrade organic pollutants. mdpi.comacs.org
A study on the photocatalytic degradation of similar acid dyes, Acid Brown 5G and Acid Black 2BNG, utilized a novel Zinc Sulfide/chitosan (B1678972) composite. researchgate.net Under optimal conditions (pH 7.5, 35°C, 120 min irradiation), this composite achieved 97.38% degradation for Acid Brown 5G. researchgate.net The degradation process was found to follow pseudo-first-order kinetics. researchgate.net The proposed mechanism involves the generation of electron-hole pairs in the ZnS semiconductor upon UV irradiation. These charge carriers then react with water and oxygen to produce the powerful hydroxyl and superoxide radicals responsible for breaking down the dye molecules. researchgate.net
Strategies to enhance efficiency often involve modifying the photocatalyst or process conditions:
Catalyst Dosage: Increasing the photocatalyst dosage generally enhances degradation efficiency up to an optimal point, beyond which catalyst accumulation can reduce surface area and light penetration, thereby decreasing efficiency. mdpi.comresearchgate.net
pH: The pH of the solution is a critical factor, influencing the surface charge of the photocatalyst and the dye molecule. For many acid dyes, a neutral or slightly acidic pH is optimal. mdpi.comresearchgate.netnih.gov Extreme acidic or alkaline conditions can sometimes hinder the process due to repulsive forces or reduced oxidation potential of the radicals. mdpi.com
Temperature: Degradation efficiency can improve with temperature up to a certain point (e.g., 35°C in the ZnS/chitosan study), after which higher temperatures may promote the recombination of charge carriers, reducing the number of active radicals. researchgate.net
Morphology and Doping: The shape and structure of the photocatalyst nanoparticles can significantly impact their surface area and catalytic activity. sci-hub.senih.gov Doping the photocatalyst with other elements, like iron in ZnO, can also improve efficiency by hindering the recombination of electron-hole pairs. sci-hub.se
Interactive Table 1: Optimal Conditions for Photocatalytic Degradation of Acid Dyes
| Parameter | Optimal Value | Degradation Efficiency (%) | Reference |
|---|---|---|---|
| ZnS/Chitosan Composite for Acid Brown 5G | |||
| pH | 7.5 | 97.38 | researchgate.net |
| Temperature | 35°C | 97.38 | researchgate.net |
| Catalyst Dosage | 40 mg / 40 mL | 97.38 | researchgate.net |
| Irradiation Time | 120 min | 97.38 | researchgate.net |
| Fe-doped ZnO for Organic Dyes | |||
| pH | Basic or Acidic Media | Good Performance | sci-hub.se |
| Chrysanthemum-shaped ZnO for Malachite Green | |||
| pH | Acidic Medium | >96.5 | nih.gov |
| Irradiation Time | 40 min | >96.5 | nih.gov |
Advanced Oxidation Processes (AOPs) for this compound Mineralization
Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which have a high oxidation potential capable of mineralizing a wide range of organic pollutants. mdpi.comdokumen.pub These methods are considered environmentally respectful and versatile. researchgate.net Common AOPs include Fenton and photo-Fenton processes, ozonation (O₃), and the use of hydrogen peroxide (H₂O₂) with UV light. mdpi.comresearchgate.net
The general mechanism of AOPs involves a series of reactions:
Initiation: Formation of radical species (e.g., •OH). mdpi.com
Propagation: The radicals react with organic molecules or dissolved oxygen. mdpi.com
Termination: Radicals combine to form stable molecules. mdpi.com
Kinetic modeling is crucial for understanding and optimizing AOPs, with many degradation processes following pseudo-first-order or pseudo-second-order models. nih.gov
Biodegradation and Biotransformation Mechanisms by Microbial Systems
Biodegradation offers a cost-effective and eco-friendly alternative to physicochemical methods for treating dye-containing wastewater. nepjol.infoijcmas.com Various microorganisms, including bacteria, fungi, yeast, and algae, can decolorize and even completely mineralize azo dyes. nepjol.inforesearchgate.net
The microbial degradation of azo dyes is typically a two-step process:
Anaerobic Reduction: The initial step involves the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions. nepjol.infoijcmas.com This is often catalyzed by enzymes called azoreductases, resulting in the formation of colorless but potentially hazardous aromatic amines. nepjol.infomdpi.com
Aerobic Degradation: The aromatic amines formed in the first step are subsequently degraded, usually under aerobic conditions. ijcmas.commdpi.com This mineralization step breaks down the aromatic rings into simpler, non-toxic compounds like carbon dioxide. tandfonline.com
A sequential anaerobic-aerobic treatment is often considered the most efficient strategy for the complete breakdown of azo dyes. ijcmas.com For instance, a study on Acid Red 337 using Bacillus megaterium demonstrated 91% decolorization within 24 hours under optimal conditions (30°C, pH 7). tandfonline.com Analysis confirmed the degradation of the dye into smaller aliphatic compounds and CO₂. tandfonline.com
Interactive Table 2: Microbial Degradation of Azo Dyes
| Microorganism | Dye | Decolorization Efficiency (%) | Time (hours) | Conditions | Reference |
|---|---|---|---|---|---|
| Bacillus megaterium | Acid Red 337 (500 mg/L) | 91 | 24 | pH 7, 30°C | tandfonline.com |
| Aeromonas sp. | Reactive Black | - | - | Anaerobic/Aerobic | mdpi.com |
| Bacillus subtilis | Azo dyes | - | - | - | nepjol.info |
| Klebsiella sp. strain VN-31 | Textile azo dyes | - | - | Microaerophilic-aerobic | cdnsciencepub.com |
Thermal and Chemical Degradation Studies and Their Byproducts
Thermal degradation studies show that elevated temperatures can significantly alter the molecular profile of organic compounds, leading to the formation of various degradation and transformation products. acs.org Heating can cause the breakdown of complex molecules into simpler ones. acs.org For instance, studies on other organic molecules have shown that heating at 250°C can lead to substantial degradation within minutes. acs.org The byproducts formed depend on the original molecule's structure and the presence of other reactive species. acs.orgnih.gov
Chemical degradation, particularly through oxidation, is a key component of AOPs. The use of strong oxidizing agents like persulfate, often activated by heat, can effectively break down complex organic pollutants. hereon.de Moisture can also act as a catalyst in the degradation of certain organic compounds, leading to hydrolysis and the formation of byproducts. rsc.org The specific byproducts of this compound thermal and chemical degradation would require specific experimental analysis, but the process generally involves the cleavage of bonds and potential formation of smaller, sometimes more volatile, compounds. acs.orgrsc.org Kinetic models are often developed to predict the formation of these degradation products over time under various conditions. mdpi.comresearchgate.net
Adsorption Mechanisms and Material Interactions for Environmental Removal
Adsorption is a widely used, efficient, and economically feasible method for removing dyes from wastewater. uctm.edu The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). mdpi.com
Investigation of Adsorbent-Acid Brown 452 Surface Interactions
The effectiveness of an adsorbent depends on various factors, including its surface area, pore structure, surface chemistry, and the nature of its interaction with the dye molecule. mdpi.com For acid dyes like this compound, which are anionic due to sulfonic groups (SO₃H), the pH of the solution is a critical parameter. mdpi.com
pH Influence: In acidic solutions, the surface of many adsorbents becomes positively charged due to the protonation of functional groups (like amine groups on chitosan). usm.myrsc.org This creates a strong electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules, leading to enhanced adsorption. uctm.edujocpr.com Conversely, in basic solutions, both the adsorbent surface and the dye may be negatively charged, causing electrostatic repulsion and decreased adsorption. rsc.org
Adsorbent Type: A wide variety of materials have been investigated for dye adsorption, including:
Activated Carbon: Known for its high surface area and porosity, it is a highly effective adsorbent for many dyes. nih.govrsc.org
Bio-adsorbents: Low-cost materials derived from agricultural waste (e.g., sugarcane bagasse, luffa cylindrica) or biopolymers like chitosan are gaining attention for their sustainability and good adsorption capacity. rsc.orgmdpi.comnih.gov
Magnetic Biochar: These composites combine the adsorptive properties of biochar with the magnetic properties of iron nanoparticles (Fe₃O₄), allowing for easy separation and recovery of the adsorbent after treatment. researchgate.netcapes.gov.brnih.govacs.org
Clays and Zeolites: Natural materials like bentonite (B74815) and zeolites can also be used, sometimes modified to enhance their affinity for specific dyes. uctm.eduresearchgate.net
Interaction Mechanisms: The removal of dyes by adsorption is driven by several types of interactions:
Electrostatic Interaction: The primary mechanism for anionic dyes on positively charged surfaces. rsc.org
Hydrogen Bonding: Occurs between functional groups on the dye and the adsorbent. uctm.edu
Van der Waals Forces: Weak intermolecular forces that contribute to physical adsorption. uctm.edursc.org
π-π Interactions: Occur between the aromatic rings of the dye and the adsorbent surface. rsc.org
Kinetic and isotherm models are used to describe the adsorption process. The pseudo-second-order kinetic model and the Langmuir or Freundlich isotherm models are frequently found to provide the best fit for dye adsorption data, indicating the nature of the adsorption rate and the equilibrium distribution of dye molecules between the liquid and solid phases. nih.govmdpi.comiwaponline.com
Interactive Table 3: Adsorption Isotherm and Kinetic Models for Dye Removal
| Adsorbent | Dye | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |
|---|---|---|---|---|
| Activated Carbon Cloth | Acid Dyes | Langmuir, Freundlich | Pseudo-second-order | nih.gov |
| Luffa cylindrica | Azo Dye Mixture | Langmuir | Pseudo-second-order | mdpi.com |
| Chitosan Beads | Reactive Brown 10 | Langmuir, BET | - | usm.my |
| Magnetic Biochar | Acid Orange 7 | - | - | researchgate.netnih.gov |
| Treptacantha barbata | Methylene Blue | Langmuir | - | egejfas.org |
| TiO₂-Chitosan | Acid/Basic Dyes | Langmuir, Sips | Avrami | conicet.gov.ar |
Inability to Generate Article on this compound Due to Lack of Specific Data
Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound pertaining to its environmental fate, degradation, and remediation. The targeted searches for optimization of adsorption parameters, kinetic and isotherm modeling, innovative remediation technologies, and integrated treatment systems for this compound did not yield any specific studies or detailed findings.
The explicit instruction to focus solely on this compound and to exclude information on other compounds prevents the generation of a scientifically accurate and informative article based on the provided outline. The available body of research focuses on other related dyes within the "Acid Brown" category, but not on the specific compound requested.
Research is available for other related compounds, such as Acid Brown 14, Acid Brown 340, and Acid Brown 354. For instance:
For Acid Brown 14 , studies have detailed the development of nitrogen-doped activated carbon from sawdust for its removal. Research has optimized parameters like pH (with maximum removal at pH 1.5) and has determined that the adsorption process is best described by the Temkin isotherm and pseudo-second-order kinetic models.
For Acid Brown 354 , research has been conducted on its removal using aminized cellulose (B213188) acetate (B1210297) nanofibers and Haloxylon recurvum stem biomass. These studies investigated the effects of pH, adsorbent dose, and temperature, finding that removal efficiency is highest at an acidic pH of 2.
For Acid Brown 340 , the use of silica (B1680970) monolith particles as an adsorbent has been explored. Optimal conditions were identified as a pH of 2, an adsorbent dose of 0.06g, and a contact time of 75 minutes.
Without specific data for this compound, any attempt to create the requested article would rely on unsubstantiated generalizations from these other compounds, thereby violating the core requirement of focusing strictly on this compound. Therefore, the article cannot be generated at this time.
Interactions with Materials and Application Mechanisms of Acid Brown 452
Adsorption Mechanisms and Interfacial Interactions with Polymeric Substrates (e.g., Leather, Textiles)
The application of Acid Brown 452, a water-soluble anionic dye, to polymeric substrates like leather and textiles is fundamentally an adsorption process. primachemicals.comtlr-journal.com This involves the transport of the dye molecules from the aqueous solution to the surface of the fiber, a process governed by a variety of interfacial interactions. tlr-journal.com The primary forces responsible for the binding of acid dyes to protein-based fibers such as leather (collagen), wool, silk, and synthetic polyamides (like nylon) are ionic linkages, hydrogen bonds, and van der Waals forces. primachemicals.comleatherdyes.net
The molecular structure of this compound incorporates sulfonic acid groups, which carry a negative charge in solution. primachemicals.com These anionic groups form strong ionic bonds with positively charged sites on the polymer chains, particularly the amino groups (-NH3+) present in protein fibers under acidic dyeing conditions. primachemicals.com This electrostatic attraction is a key driver of the dye's affinity for these substrates.
Table 1: Key Intermolecular Forces in this compound Adsorption
| Interaction Type | Description | Relevant Functional Groups |
|---|---|---|
| Ionic Bonding | Electrostatic attraction between oppositely charged ions. | Dye's sulfonate groups (-SO₃⁻) and protonated amino groups (-NH₃⁺) on the fiber. primachemicals.com |
| Hydrogen Bonding | Attraction between a hydrogen atom and an electronegative atom (O, N). | Dye's azo (-N=N-) or hydroxyl (-OH) groups and the substrate's carbonyl or amino groups. leatherdyes.netmdpi.com |
Mechanistic Studies of Dye Fixation and Substrate Affinity
Dye fixation is the process by which the adsorbed dye becomes permanently attached to the substrate, ensuring it is fast to washing and other treatments. minia.edu.eg For this compound, fixation is achieved through the stable intermolecular bonds formed during the dyeing process. primachemicals.com The term "substantivity" or "affinity" refers to the attraction of the dye to the fiber from the dye bath. minia.edu.eg Acid dyes, including this compound, exhibit high affinity for protein and polyamide fibers but have little to no affinity for cellulosic fibers like cotton. leatherdyes.net
Isotherm models, such as the Langmuir or Freundlich models, are used to describe the equilibrium state of adsorption. The Langmuir model, when applicable, suggests monolayer adsorption onto a surface with a finite number of identical sites, often indicating chemisorption as a dominant mechanism. mdpi.commdpi.com Thermodynamic analysis can reveal whether the dyeing process is spontaneous and whether it is endothermic or exothermic. mdpi.com
Influence of this compound on Material Properties and Functional Performance
The application of this compound imparts the desired color to the substrate and can also influence its functional performance, which is largely assessed by its fastness properties. krishnadyes.net Good fastness ensures that the color remains stable and does not fade or bleed when exposed to various conditions during the material's lifespan. primachemicals.com
Key performance indicators for dyed materials include:
Light Fastness: This measures the resistance of the dye to fading upon exposure to sunlight. Acid dyes are known for having superior lightfastness due to the strong molecular bonding with the fibers. primachemicals.com this compound is reported to have a light fastness rating of 4-5 on a scale of 1 to 8, indicating good stability. krishnadyes.net
Washing Fastness: This assesses the color's resistance to repeated washing cycles. The strong ionic and hydrogen bonds formed by this compound contribute to good washing fastness. primachemicals.comkrishnadyes.net
Perspiration Fastness: This is crucial for textiles in contact with skin and measures the dye's stability against human sweat. This compound demonstrates good perspiration fastness. krishnadyes.net
The presence of the dye molecules within the polymer matrix does not typically alter the bulk mechanical properties of the substrate significantly, but the dyeing process itself (involving heat and acidic conditions) can affect the material.
Table 2: Reported Fastness Properties of this compound
| Property | Rating/Value | Significance |
|---|---|---|
| Light Fastness | 4.5 | Good resistance to fading from light exposure. krishnadyes.net |
| Washing Fastness | 4 | Good color stability during washing. krishnadyes.net |
| Perspiration Fastness | 4.5 | High resistance to color change or bleeding from sweat. krishnadyes.net |
Design of Dye-Material Systems for Advanced Applications (e.g., Sensors, Optoelectronic Materials)
While primarily used for coloration, the chemical structure of this compound, specifically its azo chromophore, offers potential for advanced applications. Azo dyes are a class of photochromic compounds, meaning they can undergo reversible structural changes when exposed to light of specific wavelengths. rsc.org This photoswitching capability, typically between a stable trans isomer and a metastable cis isomer, alters the compound's absorption spectrum and other physicochemical properties. rsc.org
This light-responsive behavior is the foundation for designing advanced functional materials:
Chemical Sensors: The interaction between an analyte and a photochromic dye can be modulated by light. For instance, the binding affinity of a sensor for a specific ion or molecule can be switched "on" or "off" by irradiating the system with different wavelengths of light. rsc.org This allows for the development of highly sensitive and selective optical sensors. The design of such a sensor would involve functionalizing a substrate or nanoparticle with an azo dye where the binding site for the target analyte is influenced by the dye's isomeric state. acs.org The presence of the analyte could then be detected by a change in color or fluorescence upon irradiation. rsc.org
Optoelectronic Materials: The ability to reversibly change absorption properties makes photochromic compounds like azo dyes candidates for use in optical data storage, molecular switches, and other optoelectronic devices. rsc.org A material system incorporating this compound or a derivative could potentially be designed to store information by switching the dye molecules between their two states using light.
Although specific research on this compound in these advanced fields is not widely documented, the principles established with other azo dyes provide a clear framework for its potential future applications beyond traditional dyeing.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aniline (B41778) |
| 4-Aminobenzenesulfonic acid |
| 2-Amino-4-nitrophenol |
| Resorcinol (B1680541) |
Future Research Trajectories and Interdisciplinary Perspectives on Acid Brown 452
Emerging Methodologies in Dye Chemistry and Environmental Science
The landscape of dye chemistry and environmental science is rapidly evolving, with new methodologies poised to redefine the lifecycle of synthetic colorants such as Acid Brown 452. A significant trend is the move towards greener synthesis and application processes. sustainability-directory.com This includes the exploration of bio-based feedstocks to replace traditional petrochemical-derived precursors, aiming to reduce the carbon footprint of dye production. sustainability-directory.com Research is also focused on process intensification techniques like microwave and ultrasonic-assisted synthesis, which can lead to reduced reaction times, lower energy consumption, and decreased solvent use. sustainability-directory.comnih.gov
In the realm of application, innovations such as waterless dyeing technologies using supercritical fluids like CO2 are gaining traction. sustainability-directory.comsustainability-directory.com These methods drastically cut down on the vast amounts of water and energy typically required in textile dyeing and subsequent drying processes. sustainability-directory.comglobalscientificjournal.com
From an environmental science perspective, advanced oxidation processes (AOPs) and biological treatments are at the forefront of dye effluent remediation. mdpi.comtandfonline.comrsc.org Biological methods, utilizing microorganisms and enzymes, are emerging as cost-effective and environmentally friendly alternatives for breaking down complex dye molecules into less harmful substances. mdpi.commdpi.com Techniques like microbial cell enzyme immobilization and biofilm reactors show promise for the efficient removal of dyes from wastewater. mdpi.com Phytoremediation, which uses plants to clean up contaminated environments, also presents a sustainable, on-site treatment option. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Predicting this compound Behavior
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, offering powerful capabilities to predict and optimize the behavior of dyes like this compound. These computational models can analyze vast datasets to identify patterns and relationships that are not easily discernible through experimental methods alone. researchgate.nettandfonline.com
In the context of dye chemistry, AI and ML can accelerate the development of new, more sustainable dyes by predicting their properties, such as color intensity, fastness, and toxicity, based on their molecular structure. This predictive power can significantly reduce the time and resources spent on synthesizing and testing new compounds. aip.org
For environmental applications, AI models are being developed to predict the efficiency of dye removal processes. nih.govmdpi.com For instance, Artificial Neural Networks (ANN) and other machine learning algorithms can be trained on experimental data to forecast the effectiveness of adsorption or degradation techniques under various operational conditions, such as pH, temperature, and initial dye concentration. researchgate.netnih.govmdpi.com This allows for the optimization of wastewater treatment processes, ensuring maximum dye removal with minimal resource expenditure. nih.gov Studies have shown that AI models can achieve high levels of accuracy in predicting the performance of dye removal systems. researchgate.netnih.gov
Cross-Disciplinary Research Opportunities for Sustainable Chemical Practices
The path to sustainable management of dyes like this compound necessitates a holistic approach that integrates knowledge from various scientific and engineering disciplines. Collaboration between chemists, biologists, material scientists, and environmental engineers is crucial for developing comprehensive solutions. sustainability-directory.combohrium.com
One key area for cross-disciplinary research is the development of bioactive textiles using natural or sustainably synthesized dyes. bohrium.com This involves not only the chemical synthesis or extraction of the dye but also understanding its interaction with textile fibers and its potential biological activities, such as antimicrobial or UV-protective properties. bohrium.com
Another promising avenue is the integration of biological systems into dye manufacturing and waste treatment. sustainability-directory.com This could involve using genetically engineered microorganisms to produce colorants or employing microbial consortia in bioreactors for the complete mineralization of dye effluents. sustainability-directory.commdpi.com Such approaches require a deep understanding of both microbiology and chemical engineering to scale up from the laboratory to industrial applications. mdpi.com
Furthermore, the principles of a circular economy are increasingly being applied to the chemical industry. nih.gov This fosters research into recycling dye-containing wastewater and recovering valuable components, turning a waste stream into a resource. The development of closed-loop systems for dyeing processes is a prime example of this interdisciplinary effort. sustainability-directory.com
Challenges and Directions for Scalable and Eco-Conscious Approaches to this compound Management
Despite the promising research and technological advancements, several challenges remain in implementing scalable and eco-conscious management strategies for synthetic dyes like this compound. A primary hurdle is the cost and infrastructure required to transition from conventional methods to more sustainable alternatives. globalscientificjournal.comsustainability-directory.com Many existing industrial facilities are optimized for traditional, water-intensive dyeing processes, and retrofitting or replacing this infrastructure represents a significant capital investment. sustainability-directory.com
Achieving consistent quality and performance at an industrial scale is another significant challenge, particularly for newer technologies. globalscientificjournal.comsustainability-directory.com For instance, while natural dyes offer a renewable alternative, issues with color consistency, fastness, and large-scale availability can limit their widespread adoption. nih.govsustainability-directory.com Similarly, advanced treatment technologies must demonstrate robustness and reliability in handling the complex and variable nature of industrial wastewater.
Future research and development must therefore focus on creating solutions that are not only environmentally superior but also economically viable and scalable. This includes:
Developing cost-effective and efficient catalysts for advanced oxidation processes. mdpi.com
Improving the robustness and efficiency of biological treatment systems to handle high concentrations and mixtures of dyes. mdpi.com
Standardizing methodologies for assessing the environmental impact and lifecycle of dyes and dyeing processes. sustainability-directory.com
Fostering greater collaboration between academia, industry, and policymakers to create a supportive ecosystem for sustainable chemical innovation. sustainability-directory.comsustainablemanufacturingexpo.com
The journey towards sustainable management of this compound and other synthetic dyes is complex, but through continued innovation and interdisciplinary cooperation, a more environmentally benign future for the coloration industry is within reach.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Acid Brown 452 that influence its stability in aqueous solutions, and how can these be systematically characterized?
- Methodological Answer: Conduct pH-dependent stability studies using UV-Vis spectroscopy to monitor absorbance changes under controlled conditions (e.g., varying temperature and ionic strength). Pair this with HPLC analysis to track degradation products. Reference thermodynamic parameters (ΔG, ΔH) to quantify stability .
- Data Requirement: Tabulate absorbance maxima shifts, retention times, and degradation half-lives under different conditions.
Q. Which analytical techniques are optimal for quantifying this compound in complex matrices (e.g., environmental samples)?
- Methodological Answer: Use solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity. Validate with spike-recovery experiments in relevant matrices (e.g., wastewater) to account for matrix effects .
- Data Requirement: Include limits of detection (LOD), recovery rates (>80%), and chromatographic peak area reproducibility (RSD <5%).
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported degradation pathways of this compound under UV irradiation versus microbial action?
- Methodological Answer: Employ isotope labeling (e.g., ¹⁸O-H₂O) to track oxygen incorporation during photolysis, and compare with metagenomic analysis of microbial consortia to identify enzymatic pathways. Use high-resolution mass spectrometry (HRMS) to distinguish intermediates .
- Data Contradiction Analysis: Cross-reference fragmentation patterns and kinetic isotope effects to differentiate abiotic vs. biotic pathways .
Q. What experimental designs improve reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer: Standardize reaction conditions (e.g., solvent purity, catalyst loading) using design of experiments (DoE) to identify critical variables. Characterize derivatives via ¹H/¹³C NMR and X-ray crystallography to confirm structural homogeneity .
- Data Requirement: Report yield optimization curves, crystallographic data (R-factors), and spectral assignments with error margins.
Q. How can computational modeling predict the binding affinity of this compound to biomacromolecules (e.g., serum albumin), and what experimental validations are essential?
- Methodological Answer: Perform molecular docking simulations (e.g., AutoDock Vina) using protein crystal structures (PDB ID). Validate with isothermal titration calorimetry (ITC) to measure binding constants (Kd) and stoichiometry .
- Data Contradiction Analysis: Address discrepancies between in silico predictions (e.g., docking scores) and experimental Kd values by refining force field parameters .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
- Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes .
- Data Requirement: Include raw dose-response curves, goodness-of-fit metrics (R²), and p-values for significance testing.
Q. How should researchers design controlled experiments to isolate the photochemical effects of this compound from competing environmental factors?
- Methodological Answer: Use solar simulators with calibrated irradiance and spectral filters to exclude UV-B/UV-C. Include dark controls and inert gas purging (N₂/Ar) to suppress oxidative pathways .
- Data Requirement: Document light intensity (W/m²), quantum yield calculations, and control sample baselines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
